

Discovery and history of 2-Fluoroethanol

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An In-depth Technical Guide to the Discovery and History of 2-Fluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoroethanol (CH₂FCH₂OH), a colorless liquid, holds a significant position as one of the simplest stable fluorinated alcohols. Its history is marked by its early synthesis through halogen exchange reactions and its subsequent, and often notorious, application as a potent pesticide. This technical guide provides a comprehensive overview of the discovery, synthesis, and key physicochemical and toxicological properties of **2-fluoroethanol**. Detailed experimental protocols for its synthesis are provided, alongside a thorough examination of its metabolic pathway, which is intrinsically linked to its high toxicity. This document serves as a critical resource for professionals in research, and drug development who may encounter or utilize this versatile and hazardous compound.

Discovery and History

The discovery of **2-fluoroethanol** is intrinsically linked to the pioneering work of the Belgian chemist Frédéric Swarts in the field of organofluorine chemistry. While the exact date of the first synthesis of **2-fluoroethanol** is not readily available in a singular publication, its preparation falls under the umbrella of the Swarts reaction, first reported in 1892, which involves the exchange of chlorine or bromine atoms in an organic compound with fluorine.[1] This reaction, utilizing metal fluorides, became a foundational method for the synthesis of a wide array of organofluorine compounds. The initial synthesis of **2-fluoroethanol** was achieved by treating **2-chloroethanol** with potassium fluoride in a simple Finkelstein-type reaction.[2]



A significant point in the history of **2-fluoroethanol** is its patent as a rodenticide in Germany in 1935, a testament to its potent toxicity which was recognized early on.[2] This application underscored the compound's hazardous nature, a direct consequence of its metabolic fate in living organisms.

Synthesis of 2-Fluoroethanol

The primary and most historically significant method for the synthesis of **2-fluoroethanol** is the nucleophilic substitution of a halogen in a 2-haloethanol with a fluoride ion. Other methods have also been developed, including the reaction of ethylene oxide with hydrogen fluoride.

Synthesis via Halogen Exchange (Finkelstein Reaction)

The most common laboratory-scale synthesis involves the reaction of 2-chloroethanol with potassium fluoride. The general reaction is as follows:

CICH2CH2OH + KF → FCH2CH2OH + KCI

A detailed experimental protocol, adapted from the literature, is provided below.

This protocol is based on the procedure described in the Journal of the American Chemical Society, 1948, 70, 2596.

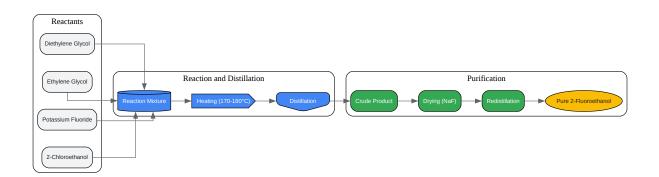
Materials:

- 2-Chloroethanol (Ethylene chlorohydrin): 322 g
- Potassium Fluoride (dry, powdered): 350 g
- Ethylene Glycol: 230 g
- Diethylene Glycol: 130 g
- Sodium Fluoride

Procedure:



- A mixture of 350 g of dry, powdered potassium fluoride, 230 g of ethylene glycol, and 130 g
 of diethylene glycol is placed in a reaction vessel equipped with a stirrer, a dropping funnel,
 and a distillation column (30 cm).
- The mixture is heated to 170-180 °C with stirring.
- 322 g of 2-chloroethanol is added dropwise to the heated mixture over a period of 3 hours.
- During the addition, **2-fluoroethanol** distills off continuously. The fraction boiling between 97-104 °C is collected.
- After the addition is complete, a slow stream of air is passed through the apparatus to ensure the complete removal of the product.
- The crude product (approximately 152.5 g) is collected and allowed to stand over sodium fluoride to remove any traces of hydrogen fluoride.
- The dried product is then redistilled to yield pure **2-fluoroethanol**. The reported yield is 109 g (42.5%).[3]





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Caption: Workflow for the synthesis of **2-fluoroethanol**.

Physical and Chemical Properties

2-Fluoroethanol is a colorless liquid with a musky, somewhat tart odor.[2] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	
Molecular Formula	C₂H₅FO	
Molar Mass	64.059 g·mol ⁻¹ [2]	
Melting Point	-26.3 °C[2]	
Boiling Point	103.5 °C[2]	
Density	1.1040 g⋅cm ⁻³	
Flash Point	34 °C[2]	
Solubility in Water	Miscible[2]	
рКа	14.74 (predicted)[2]	

Metabolism and Toxicology

The high toxicity of **2-fluoroethanol** is a result of its metabolic conversion to fluoroacetate, a potent metabolic poison. This process is often referred to as "lethal synthesis."

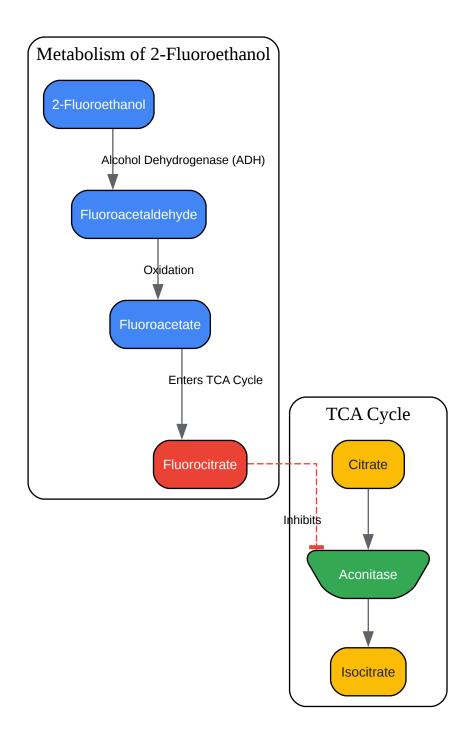
Metabolic Pathway

The metabolism of **2-fluoroethanol** proceeds in two main steps within the body:

- Oxidation to Fluoroacetaldehyde: 2-Fluoroethanol is first oxidized to fluoroacetaldehyde.
 This reaction is catalyzed by the enzyme alcohol dehydrogenase (ADH), with nicotinamide adenine dinucleotide (NAD+) acting as a cofactor.[2]
- Oxidation to Fluoroacetate: Fluoroacetaldehyde is then further oxidized to fluoroacetate.



- Conversion to Fluorocitrate: Fluoroacetate enters the tricarboxylic acid (TCA) cycle (also known as the Krebs cycle) where it is converted to fluorocitrate.
- Inhibition of Aconitase: Fluorocitrate acts as a potent inhibitor of the enzyme aconitase, which is responsible for the conversion of citrate to isocitrate in the TCA cycle.[2] This blockage leads to a buildup of citrate and a disruption of cellular respiration and energy production, ultimately causing cell death.





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Caption: Metabolic pathway of **2-fluoroethanol** to fluorocitrate.

Toxicity Data

2-Fluoroethanol is highly toxic to mammals. The lethal dose varies depending on the species and the route of administration. A summary of available acute toxicity data is presented below.

Species	Route of Administration	LD ₅₀
Rat	Oral	5 mg/kg[4]
Rat	Inhalation	200 mg/m³/10m[4]
Rat	Intraperitoneal	1.75 mg/kg[4]
Mouse	Inhalation	1100 mg/m³/10m[4]
Mouse	Intraperitoneal	10 mg/kg[4]
Mouse	Subcutaneous	15 mg/kg[4]

Symptoms of **2-fluoroethanol** poisoning in humans include epigastric distress, such as vomiting, and central nervous system effects, including auditory hallucinations and numbness of the face or nose.[2] Severe exposure can lead to respiratory failure, epileptiform convulsions, and cardiac dysfunction.[2]

Applications

Despite its toxicity, **2-fluoroethanol** serves as a valuable intermediate in organic synthesis. The introduction of a fluorine atom can significantly alter the properties of a molecule, enhancing its stability, reactivity, or biological activity. Its primary applications are in the production of:

- Pharmaceuticals: As a building block for the synthesis of fluorinated active pharmaceutical ingredients (APIs).
- Agrochemicals: In the development of new pesticides and herbicides.



- Specialty Chemicals: For the creation of materials with unique properties.
- PET Radiotracers: The 2-[18F]-fluoroethoxy group, derived from 2-fluoroethanol, is a common moiety in radiotracers used in Positron Emission Tomography (PET) imaging.[2]

Conclusion

2-Fluoroethanol is a compound with a rich and varied history, from its origins in the pioneering work of early organofluorine chemists to its use as a potent pesticide and its current role as a valuable synthetic intermediate. Its high toxicity, stemming from its metabolic conversion to a TCA cycle inhibitor, necessitates careful handling and a thorough understanding of its properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **2-fluoroethanol**, from its historical discovery and synthesis to its modern applications, emphasizing the critical importance of safety in its handling and use.

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